LogP Comparison: Trifluoroethoxy vs. Analogs
Computational LogP predictions for 2-Amino-5-(2,2,2-trifluoroethoxy)phenol indicate values in the range of 1.2–1.6, which are substantially higher than those of the corresponding methoxy and trifluoromethoxy analogs, but lower than that of a closely related regioisomer, 4-Amino-3-(2,2,2-trifluoroethoxy)phenol [REFS-1, REFS-2]. This difference arises from the internal hydrogen-bonding capacity of the ortho-amino/phenol motif, which reduces the effective polarity of the target compound relative to its 4-amino regioisomer.
| Evidence Dimension | LogP (Octanol/Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.2–1.6 (predicted) |
| Comparator Or Baseline | 4-Amino-3-(2,2,2-trifluoroethoxy)phenol: ≈1.8 (predicted); 2-Amino-5-methoxyphenol: 1.56 (predicted); 2-Amino-5-(trifluoromethoxy)phenol: ≈1.9 (predicted) |
| Quantified Difference | The target compound is approximately 0.2–0.6 log units lower than its closest regioisomer, representing a roughly 1.5–4× reduction in lipophilicity. |
| Conditions | Predicted LogP values using MOE software. |
Why This Matters
The lower lipophilicity of the target compound, compared to its regioisomer and trifluoromethoxy analog, may translate to improved aqueous solubility, a critical parameter for in vitro assay compatibility and formulation development.
- [1] NCBI PubChem. Predicted LogP data for 2-Amino-5-(2,2,2-trifluoroethoxy)phenol (CID 43114700). National Center for Biotechnology Information. View Source
